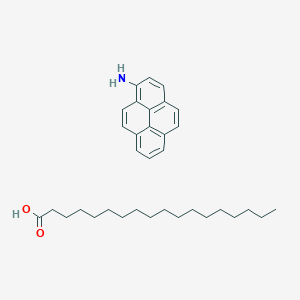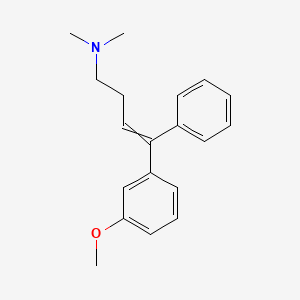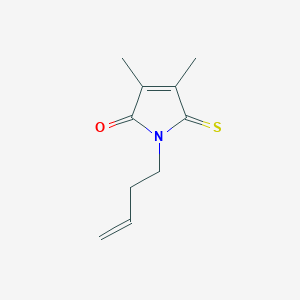
1-(But-3-en-1-yl)-3,4-dimethyl-5-sulfanylidene-1,5-dihydro-2H-pyrrol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(But-3-en-1-yl)-3,4-dimethyl-5-sulfanylidene-1,5-dihydro-2H-pyrrol-2-one is a heterocyclic compound with a unique structure that includes a pyrrolidone ring substituted with a butenyl group, two methyl groups, and a sulfanylidene group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(But-3-en-1-yl)-3,4-dimethyl-5-sulfanylidene-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidone ring, followed by the introduction of the butenyl group through a substitution reaction. The sulfanylidene group is then introduced via a thiolation reaction. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to ensure consistent quality and scalability.
化学反应分析
Types of Reactions: 1-(But-3-en-1-yl)-3,4-dimethyl-5-sulfanylidene-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The double bond in the butenyl group can be reduced to form a saturated alkyl chain.
Substitution: The methyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated alkyl derivatives.
Substitution: Various substituted pyrrolidone derivatives.
科学研究应用
1-(But-3-en-1-yl)-3,4-dimethyl-5-sulfanylidene-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
作用机制
The mechanism of action of 1-(But-3-en-1-yl)-3,4-dimethyl-5-sulfanylidene-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. The sulfanylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The butenyl group may also interact with hydrophobic pockets in target molecules, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
1-(But-3-en-1-yl)-3,4-dimethyl-5-oxopyrrolidine-2-thione: Similar structure but with an oxo group instead of a sulfanylidene group.
1-(But-3-en-1-yl)-3,4-dimethyl-5-thioxopyrrolidine-2-one: Similar structure but with a thioxo group instead of a sulfanylidene group.
Uniqueness: 1-(But-3-en-1-yl)-3,4-dimethyl-5-sulfanylidene-1,5-dihydro-2H-pyrrol-2-one is unique due to the presence of the sulfanylidene group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
属性
CAS 编号 |
651043-88-8 |
|---|---|
分子式 |
C10H13NOS |
分子量 |
195.28 g/mol |
IUPAC 名称 |
1-but-3-enyl-3,4-dimethyl-5-sulfanylidenepyrrol-2-one |
InChI |
InChI=1S/C10H13NOS/c1-4-5-6-11-9(12)7(2)8(3)10(11)13/h4H,1,5-6H2,2-3H3 |
InChI 键 |
LALBRKVNRIBGCJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=S)N(C1=O)CCC=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(1-Hydroxypropan-2-yl)phenyl]acetamide](/img/structure/B12609854.png)
propanedinitrile](/img/structure/B12609867.png)
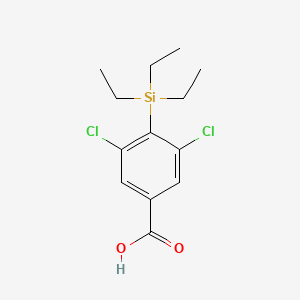

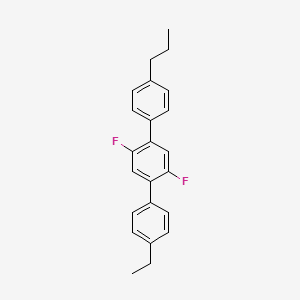
![1,4-Dibromo-2-methoxy-5-{[8-(4-methoxyphenoxy)octyl]oxy}benzene](/img/structure/B12609894.png)
![Urea, N-(7-hydroxy-1-naphthalenyl)-N'-[[5-(2-pyridinyl)-2-thienyl]methyl]-](/img/structure/B12609900.png)
![3-Methoxy-5-[(trifluoromethyl)sulfanyl]benzoic acid](/img/structure/B12609903.png)
![N-{2-[(3-Methylbutan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12609904.png)
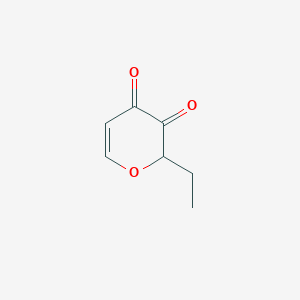
![4-{[1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl]oxy}-4-oxobutanoate](/img/structure/B12609919.png)
![Ethyl [2-(4-chlorophenyl)-1,3-thiazol-5-yl]acetate](/img/structure/B12609930.png)
